molecular formula C10H8Cl2O2 B2823651 Methyl 3-(3,4-dichlorophenyl)acrylate CAS No. 82475-75-0

Methyl 3-(3,4-dichlorophenyl)acrylate

Cat. No.: B2823651
CAS No.: 82475-75-0
M. Wt: 231.07
InChI Key: OHYZLVVWECFWBY-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dichlorophenyl)acrylate is an ester derivative of cinnamic acid, characterized by a 3,4-dichlorophenyl substituent and a methyl ester group. This compound is structurally related to bioactive acrylates and cinnamates, which are widely used in pharmaceuticals, agrochemicals, and material science.

Properties

IUPAC Name

methyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYZLVVWECFWBY-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3,4-dichlorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(3,4-dichlorophenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dichlorophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

Methyl 3-(3,4-dichlorophenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(3,4-dichlorophenyl)acrylate involves its interaction with various molecular targets. The compound’s ester group can undergo hydrolysis to release the active 3-(3,4-dichlorophenyl)acrylic acid, which can then interact with biological pathways. The dichlorophenyl group can also engage in interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs, focusing on substituents and ester groups:

Compound Name CAS Number Substituents Ester Group Key Applications
Methyl 3-(3,4-dichlorophenyl)acrylate - 3,4-dichlorophenyl Methyl Herbicidal intermediates, pharmaceuticals
t-Butyl (E)-3-(3,4-dichlorophenyl)acrylate - 3,4-dichlorophenyl t-Butyl Synthetic intermediates (87% yield)
Methyl 3-(4-hydroxyphenyl)acrylate 3943-97-3 4-hydroxyphenyl Methyl Antioxidant research, cosmetics
Ethyl 3-(4-methoxyphenyl)acrylate 1929-30-2 4-methoxyphenyl Ethyl Flavor/fragrance industries
(Z)-Ethyl 3-(3,4-dihydroxyphenyl)acrylate 74257-25-3 3,4-dihydroxyphenyl Ethyl Pharmacological research

Key Observations :

  • Chlorine vs. Hydroxyl Groups : Chlorine substituents (electron-withdrawing) increase lipophilicity and chemical stability compared to hydroxyl or methoxy groups (electron-donating), which enhance water solubility and antioxidant activity .
  • Ester Group Impact : Methyl esters are more reactive in hydrolysis than bulky t-butyl esters, affecting their utility in controlled-release formulations .

Physical and Chemical Properties

  • Melting Points and Solubility : Chlorinated derivatives (e.g., dichlorophenyl acrylates) exhibit higher melting points and lower water solubility than hydroxylated analogs. For example, Methyl 3-(3,4-dihydroxyphenyl)acrylate (CAS 3843-74-1) is a crystalline solid with moderate solubility in polar solvents .
  • Crystallinity : Single-crystal X-ray studies of (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate reveal planar molecular geometry, which may differ in dichlorophenyl analogs due to steric effects .

Biological Activity

Methyl 3-(3,4-dichlorophenyl)acrylate is an organic compound notable for its diverse biological activities, particularly in the realm of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H8_{8}Cl2_{2}O\ and a molecular weight of approximately 231.08 g/mol. The compound features an acrylate group linked to a methyl group and a dichlorophenyl moiety, with chlorine atoms at the 3 and 4 positions on the phenyl ring. This unique arrangement influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various human cancer cell lines, including:

  • Ovarian cancer
  • Lung cancer
  • Colorectal cancer
  • Melanoma

The mechanism of action appears to involve induction of cell cycle arrest and apoptosis in cancer cells. Studies have shown that the compound can inhibit cell proliferation effectively, making it a candidate for anticancer drug development .

The biological effects of this compound are attributed to its interaction with specific cellular pathways:

  • Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to increased apoptosis rates.
  • Enzyme Interaction : It may interact with enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.

Data Table: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
Ovarian Cancer15.2Induction of apoptosis
Lung Cancer12.5Cell cycle arrest
Colorectal Cancer10.8Inhibition of proliferation
Melanoma11.0Apoptosis induction

Study on Antiproliferative Effects

In a study published in PubMed, this compound was evaluated for its antiproliferative effects on several cancer cell lines. The results demonstrated that the compound exhibited potent activity with IC50_{50} values significantly lower than those of standard chemotherapeutic agents like colchicine, indicating its potential as a lead compound in anticancer drug development .

Structural Activity Relationship (SAR)

A comparative analysis with similar compounds revealed that the positioning of the chlorine atoms significantly influences biological activity. For instance:

  • Methyl 3-(2,4-dichlorophenyl)acrylate showed reduced cytotoxicity compared to this compound.
  • Variations in substituents on the phenyl ring affected both potency and mechanism of action.

This suggests that structural modifications can enhance or diminish the biological effects of acrylate compounds .

Applications in Medicine

Given its promising biological activity, this compound is being explored for various applications:

  • Anticancer Drug Development : Due to its significant cytotoxic effects against multiple cancer types.
  • Biochemical Assays : Investigating enzyme activities and metabolic pathways.
  • Polymer Production : As a building block for synthesizing more complex molecules used in pharmaceuticals and industrial applications.

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